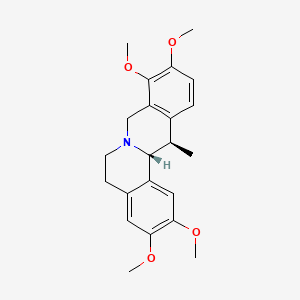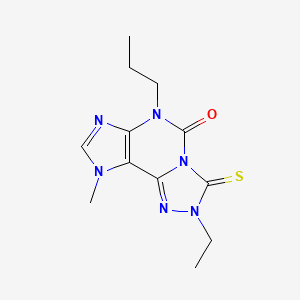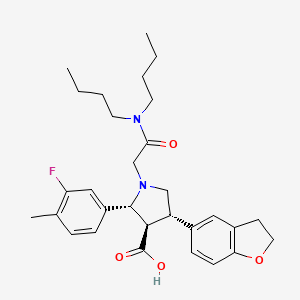
Allantoin PABA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Allantoin PABA is synthesized through a chemical reaction that binds urea and 4-Aminobenzoic Acid . The reaction conditions typically involve controlled temperatures and pH levels to ensure the proper formation of the compound. Industrial production methods may vary, but they generally follow similar principles to ensure consistency and purity of the final product .
Analyse Des Réactions Chimiques
Allantoin PABA undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different derivatives of the compound, while substitution reactions can introduce new functional groups to the molecule .
Applications De Recherche Scientifique
Allantoin PABA has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of novel molecules with potential therapeutic applications . In biology, it is studied for its role in cellular processes and its potential as a signaling molecule . In medicine, this compound is explored for its wound healing properties and its ability to enhance skin moisture retention . In the industry, it is used in the formulation of cosmetic products due to its skin conditioning and UV absorbing properties .
Mécanisme D'action
The mechanism of action of Allantoin PABA involves its interaction with skin cells and tissues. It stimulates skin cell growth and rejuvenation, aiding in wound healing and tissue repair . The compound also enhances the skin’s capacity to hold water and absorbs or filters UV light, providing a protective barrier against sun damage . The molecular targets and pathways involved include various skin cell receptors and signaling pathways that regulate cell proliferation and repair .
Comparaison Avec Des Composés Similaires
Allantoin PABA shares similarities with other skin conditioners and UV protective agents. its unique combination of urea and 4-Aminobenzoic Acid gives it distinct properties that make it particularly effective in enhancing skin moisture retention and providing UV protection . Similar compounds include other derivatives of urea and 4-Aminobenzoic Acid, as well as other skin conditioning agents like allantoin and para-aminobenzoic acid .
Propriétés
Numéro CAS |
4207-42-5 |
|---|---|
Formule moléculaire |
C11H13N5O5 |
Poids moléculaire |
295.25 g/mol |
Nom IUPAC |
4-aminobenzoic acid;(2,5-dioxoimidazolidin-4-yl)urea |
InChI |
InChI=1S/C7H7NO2.C4H6N4O3/c8-6-3-1-5(2-4-6)7(9)10;5-3(10)6-1-2(9)8-4(11)7-1/h1-4H,8H2,(H,9,10);1H,(H3,5,6,10)(H2,7,8,9,11) |
Clé InChI |
QWVSDCVMXDUGML-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)N.C1(C(=O)NC(=O)N1)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















